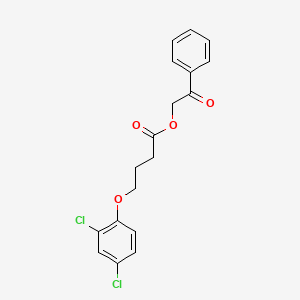![molecular formula C24H19ClFN3O3S B10892075 2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B10892075.png)
2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which can be introduced through electrophilic aromatic substitution.
Formation of the Thiazolidinone Ring: This is typically done through the reaction of a thiourea derivative with a carbonyl compound.
Final Coupling: The final step involves coupling the pyrrole and thiazolidinone intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazolidinone and pyrrole rings suggests potential interactions with proteins or nucleic acids, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.
Pyrrole Derivatives: Compounds containing pyrrole rings are common in pharmaceuticals and can have a wide range of biological activities.
Uniqueness
What sets 2-[(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide apart is its unique combination of functional groups and rings, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H19ClFN3O3S |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H19ClFN3O3S/c1-14-11-16(15(2)29(14)18-9-7-17(25)8-10-18)12-21-23(31)28(24(32)33-21)13-22(30)27-20-6-4-3-5-19(20)26/h3-12H,13H2,1-2H3,(H,27,30)/b21-12- |
InChI Key |
QUWKEUNFUSNIRK-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(3-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate](/img/structure/B10892000.png)
![2-{4-amino-6-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10892004.png)
![N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10892010.png)
![5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892016.png)


![5-(3-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892028.png)
![(2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892039.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10892045.png)
![3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]benzonitrile](/img/structure/B10892051.png)
![(2E)-2-[4-(diethylamino)benzylidene]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892053.png)

![2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B10892080.png)
